Manogepix Demonstrates 64- to 1,024-Fold Lower MIC₉₀ Than Fluconazole and Echinocandins Against Candida auris in Head-to-Head Testing
In a head-to-head evaluation against 122 Candida auris isolates, manogepix (active moiety of fosmanogepix) demonstrated CLSI MIC₉₀ of 0.03 mg/L, compared to fluconazole MIC₉₀ of ≥64 mg/L (>2,133-fold difference), voriconazole MIC₉₀ of 2 mg/L (67-fold difference), and anidulafungin MIC₉₀ of 2 mg/L (67-fold difference). Against the most susceptible comparator (micafungin, MIC₉₀ 0.25 mg/L), manogepix was 8.3-fold more potent [1].
| Evidence Dimension | In vitro antifungal potency (MIC₉₀) against C. auris |
|---|---|
| Target Compound Data | Manogepix MIC₉₀ = 0.03 mg/L (CLSI); MIC₅₀ = 0.008 mg/L |
| Comparator Or Baseline | Fluconazole MIC₉₀ ≥64 mg/L; Voriconazole MIC₉₀ = 2 mg/L; Anidulafungin MIC₉₀ = 2 mg/L; Micafungin MIC₉₀ = 0.25 mg/L |
| Quantified Difference | Manogepix 8.3- to >2,133-fold lower MIC₉₀ vs. comparators |
| Conditions | CLSI M27-A3 broth microdilution; 122 global C. auris clinical isolates |
Why This Matters
For laboratories screening antifungal susceptibility of multidrug-resistant C. auris, manogepix provides 1-3 orders of magnitude greater potency than any currently approved antifungal class.
- [1] Arendrup MC, Chowdhary A, Jørgensen KM, Meletiadis J. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs. Antimicrob Agents Chemother. 2020 Sep 21;64(10):e00656-20. doi:10.1128/AAC.00656-20. PMID: 32660995. View Source
